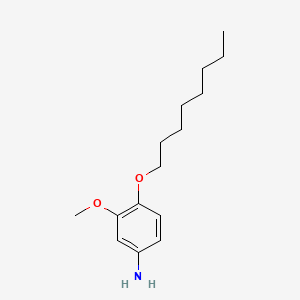
3-methoxy-4-octoxyaniline
概要
説明
m-Anisidine, 4-(octyloxy)-: is an organic compound with the chemical formula C15H25NO2 . It is a derivative of m-anisidine, where an octyloxy group is attached to the fourth position of the benzene ring. This compound is known for its bioactive properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(octyloxy)- typically involves the alkylation of m-anisidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of m-Anisidine, 4-(octyloxy)-.
Industrial Production Methods: Industrial production of m-Anisidine, 4-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions:
Oxidation: m-Anisidine, 4-(octyloxy)- can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: m-Anisidine, 4-(octyloxy)- can undergo nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted anisidine derivatives
科学的研究の応用
Chemistry: m-Anisidine, 4-(octyloxy)- is used as a building block in organic synthesis. It is employed in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions. It serves as a ligand in affinity chromatography for the purification of specific enzymes.
Medicine: m-Anisidine, 4-(octyloxy)- is explored for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of m-Anisidine, 4-(octyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
m-Anisidine: The parent compound without the octyloxy group.
p-Anisidine: An isomer with the methoxy group at the para position.
o-Anisidine: An isomer with the methoxy group at the ortho position.
Uniqueness: m-Anisidine, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and biological activities. This modification enhances its lipophilicity and potential interactions with hydrophobic targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
106989-66-6 |
|---|---|
分子式 |
C15H25NO2 |
分子量 |
251.36 g/mol |
IUPAC名 |
3-methoxy-4-octoxyaniline |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-8-11-18-14-10-9-13(16)12-15(14)17-2/h9-10,12H,3-8,11,16H2,1-2H3 |
InChIキー |
JKRIFKGKSXBJND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
外観 |
Solid powder |
Key on ui other cas no. |
106989-66-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-(octyloxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















